(Tetrahydrofuran-3-yl)methanamine
Overview
Description
(Tetrahydrofuran-3-yl)methanamine is a compound of interest in organic chemistry, often involved in the synthesis of various structurally complex molecules. It is notable for its role in stabilizing specific molecular conformations and is used in creating compounds with significant biological activity.
Synthesis Analysis
Synthesis via [1,3]-Dipolar Cycloaddition
A notable method for synthesizing related tetrahydrofuran compounds involves a [1,3]-dipolar cycloaddition reaction. This method, as applied to tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, a structurally similar compound, utilizes the nitrile oxide derived from l-phenylalanine and N-benzyl-3-pyrroline. This synthesis can produce different diastereoisomers depending on the base used (Bucci et al., 2018).
Michael Addition Method for Synthesis
Another method involves a Michael addition reaction, as seen in the synthesis of dinotefuran, which uses (tetrahydrofuran-3-yl)-methanamine as an intermediate (Li & Wang, 2018).
Molecular Structure Analysis
- Conformational Studies: Tetrahydrofuran derivatives exhibit unique conformations that can be stabilized in certain molecular environments. For instance, some isomers can stabilize parallel turn conformations in peptide sequences, which is crucial for their biological activity (Bucci et al., 2018).
Chemical Reactions and Properties
- Reactivity in Oxyamination: The compound shows reactivity in iodoarene-catalyzed oxyamination of unactivated alkenes, leading to the synthesis of important derivatives used in drug development (Deng et al., 2020).
- Formation of Complexes: It can form complexes with metals, as demonstrated in the synthesis of a copper(II) complex showing significant antibacterial activity (Elayaperumal et al., 2014).
Physical Properties Analysis
While specific studies focusing solely on the physical properties of (Tetrahydrofuran-3-yl)methanamine were not found, related compounds exhibit properties like low miscibility with water and remarkable stability, which are important for their application in organic synthesis (Pace et al., 2012).
Chemical Properties Analysis
- Catalytic Oxidative Amination: This compound participates in visible-light-mediated catalytic oxidative amination, utilizing molecular oxygen as an oxidant and showing compatibility with various azoles (Zhang et al., 2017).
- Participation in Cycloaddition Reactions: It also shows participation in cycloaddition reactions, leading to the formation of diols, which can be further functionalized for natural product synthesis (Angle & El-Said, 2002).
Scientific Research Applications
Synthesis of Dinotefuran : This compound is used in the synthesis of dinotefuran, a neonicotinoid insecticide, through a Michael addition reaction. This method offers a scalable and practical approach for dinotefuran synthesis (Li & Wang, 2018).
Chiral Methanamines Synthesis : It is structurally related to chiral (indol-2-yl)methanamines synthesized using amino acids and a 9-phenyl-9-fluorenyl protecting group strategy. This research contributes to the understanding of stereochemistry in organic compounds (Lood et al., 2015).
Diamino Scaffold for Parallel Turn Conformations : A tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold has been designed to stabilize parallel turn conformations in short peptide sequences. This has implications for peptide and protein engineering (Bucci et al., 2018).
Antibacterial Activity of Copper(II) Complex : The antibacterial activity of a copper(II) complex of 1-(1H-benzimidazol-2-yl)-N-(tetrahydrofuran-2ylmethyl)methanamine was found to be higher than the free ligand, indicating potential applications in antimicrobial treatments (Elayaperumal et al., 2014).
Histamine Receptor Ligands : Tetrahydrofuran-based compounds with a bicyclic core have been investigated as ligands for human histamine receptor subtypes. These compounds showed promising affinity and selectivity, indicating potential in pharmacological applications (Bodensteiner et al., 2013).
Photocytotoxicity in Red Light : Iron(III) complexes with tetrahydrofuran-based ligands have displayed unprecedented photocytotoxicity in red light, suggesting their use in photodynamic therapy (Basu et al., 2014).
Safety And Hazards
Future Directions
While specific future directions for “(Tetrahydrofuran-3-yl)methanamine” are not found, it’s worth noting that indole derivatives, which are similar compounds, have shown clinical and biological applications . This suggests potential future research directions in exploring the biological potential of “(Tetrahydrofuran-3-yl)methanamine”.
properties
IUPAC Name |
oxolan-3-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-3-5-1-2-7-4-5/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINJIXGRSTYIHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447520 | |
Record name | (tetrahydrofuran-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Tetrahydrofuran-3-yl)methanamine | |
CAS RN |
165253-31-6 | |
Record name | (Tetrahydrofuran-3-yl)methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165253-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (tetrahydrofuran-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tetrahydrofuran-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.201.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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